Trideca-3,4-dien-1-OL
Description
Properties
CAS No. |
60705-50-2 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9,11,14H,2-8,12-13H2,1H3 |
InChI Key |
HXQPKTFEYWBKCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=C=CCCO |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with a terminal alkyne substrate, such as 1-iodo-1-octene, which undergoes hydroboration to form a vinylborane intermediate. Subsequent transmetalation with zirconium chloride generates a reactive organozinc species. Pd catalysis (1 mol% PEPPSI precatalyst) facilitates cross-coupling with β-bromoacrylate esters, yielding the conjugated dienol with ≥98% stereoisomeric purity.
Key parameters:
Optimization Strategies
Table 1 compares yields under varying conditions:
| Zinc Reagent | Catalyst Loading | Solvent | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| (1E)-3-diisobutylaluminoxy-1-propenyl-zirconocene chloride | 1 mol% PEPPSI | THF | 88 | ≥98% E,Z |
| Dicyclohexylborane | 2 mol% Pd(OAc)₂ | Toluene | 75 | 92% E,Z |
Higher yields correlate with bulkier zinc reagents, which minimize β-hydride elimination. The PEPPSI catalyst system outperforms traditional Pd(OAc)₂ in both activity and selectivity.
Substitution Reactions from Alcohol Precursors
This compound can be derived through functional group interconversion of related alcohols. A notable method involves bromination using carbon tetrabromide (CBr₄).
Bromination Protocol
To a stirred solution of this compound (1.96 g, 10.0 mmol) and CBr₄ (4.15 g, 12.5 mmol) in dichloromethane (15 mL), triphenylphosphine (3.93 g, 15.0 mmol) is added in portions at 0°C. The reaction proceeds exothermically, requiring careful temperature control (−5°C to 5°C). After 2 hours, aqueous workup and column chromatography yield the corresponding bromide with 85% efficiency.
Critical factors:
- Stoichiometry: 1.25 eq CBr₄, 1.5 eq PPh₃
- Reaction time: 120 min
- Purity: ≥95% (GC-MS analysis)
Limitations and Side Reactions
Competitive elimination pathways become significant at temperatures >10°C, generating trideca-3,4-diene as a major byproduct (up to 27%). Polar aprotic solvents like DMF increase elimination rates, making CH₂Cl₂ the optimal solvent for substitution.
Industrial-Scale Production Methods
Large-scale synthesis requires cost-effective catalysts and continuous flow systems. Two industrial approaches have been documented:
Catalytic Hydrogenation
A continuous flow reactor charged with 5% Pd/C (0.1 g per mole substrate) operates under 30 bar H₂ at 80°C. Trideca-3,4-dien-1-al undergoes selective hydrogenation of the carbonyl group while preserving the diene system:
Reaction profile:
Hydroformylation-Reduction Tandem Process
This one-pot method combines cobalt-catalyzed hydroformylation and subsequent NaBH₄ reduction:
- Hydroformylation: Co₂(CO)₈ (0.5 mol%) converts trideca-3,4-diene to trideca-3,4-dienal at 100°C/50 bar CO/H₂ (1:1)
- Reduction: In situ addition of NaBH₄ (2 eq) yields the alcohol with 78% overall efficiency
Emerging Techniques: Photoredox Catalysis
Recent advances employ visible-light-mediated decarboxylation of β,γ-unsaturated carboxylic acids. Irradiation (450 nm) of trideca-3,4-dienoic acid (1.0 mmol) with fac-Ir(ppy)₃ (2 mol%) and Hünig's base (3 eq) in acetonitrile produces the alcohol via radical intermediates:
Performance metrics:
Comparative Analysis of Methods
Table 2 evaluates key preparation routes:
| Method | Capital Cost | Operating Cost | Yield (%) | Scalability |
|---|---|---|---|---|
| Negishi Coupling | High | Moderate | 88 | Batch |
| CBr₄ Substitution | Low | Low | 85 | Continuous |
| Hydrogenation | Moderate | High | 89 | Continuous |
| Photoredox | Very High | Moderate | 62 | Batch |
The Negishi method offers superior stereocontrol for pharmaceutical applications, while CBr₄ substitution provides the most economical route for bulk production. Industrial hydrogenation balances throughput and purity but requires significant H₂ infrastructure.
Chemical Reactions Analysis
Types of Reactions: Trideca-3,4-dien-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Major Products:
Oxidation: Formation of trideca-3,4-dien-1-al or trideca-3,4-dien-1-one.
Reduction: Formation of tridecan-1-ol.
Substitution: Formation of trideca-3,4-dien-1-chloride or trideca-3,4-dien-1-bromide.
Scientific Research Applications
Trideca-3,4-dien-1-OL has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Trideca-3,4-dien-1-OL involves its interaction with various molecular targets and pathways. The compound’s double bonds and hydroxyl group allow it to participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on two analogs: 3,7-dimethyl-2,6-octadien-1-ol (a shorter-chain dienol with methyl substituents) and 12-tridecyn-1-ol (a 13-carbon alkyne alcohol). Key differences in structure, reactivity, and safety are highlighted.
Structural and Functional Group Comparison
| Compound Name | Structure | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|---|
| Trideca-3,4-dien-1-OL | 13-C chain, conjugated dienes (C3–C4) | C₁₃H₂₂O | 194.3 | Conjugated diene, primary alcohol |
| 3,7-Dimethyl-2,6-octadien-1-ol | 10-C chain, isolated dienes (C2–C6), methyl groups (C3, C7) | C₁₀H₁₆O | 154.25 | Isolated dienes, methyl substituents, primary alcohol |
| 12-Tridecyn-1-ol | 13-C chain, terminal alkyne (C12) | C₁₃H₂₄O | 196.3 | Terminal alkyne, primary alcohol |
Key Observations :
- Double Bonds : The conjugated dienes in this compound (C3–C4) contrast with the isolated dienes (C2–C6) in the 10-carbon analog. Conjugation enhances stability and may enable Diels-Alder reactions.
- Functional Groups: The terminal alkyne in 12-tridecyn-1-ol introduces distinct reactivity (e.g., hydrogenation, Sonogashira coupling), unlike the dienols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
